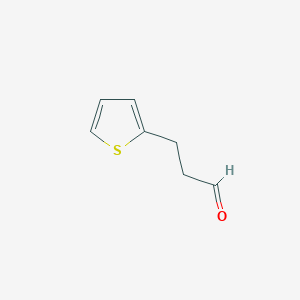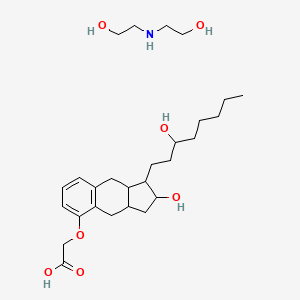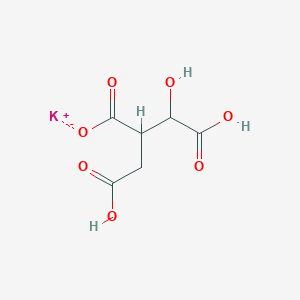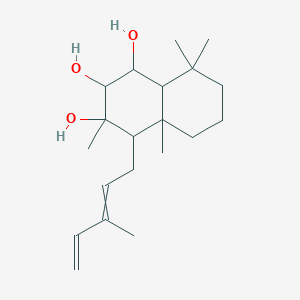![molecular formula C18H33N3O7 B15286414 2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-LYS(BOC)-GLY-OH, also known as Nα,Nε-di-Boc-L-lysine-glycine, is a compound used in peptide synthesis. It is a derivative of lysine and glycine, where the lysine residue is protected by two tert-butoxycarbonyl (Boc) groups. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LYS(BOC)-GLY-OH typically involves the protection of the amino groups of lysine with Boc groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-Boc-L-lysine. The protected lysine is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form BOC-LYS(BOC)-GLY-OH .
Industrial Production Methods
In an industrial setting, the production of BOC-LYS(BOC)-GLY-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a resin support, allowing for easy purification and isolation .
Análisis De Reacciones Químicas
Types of Reactions
BOC-LYS(BOC)-GLY-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or EDC.
Hydrolysis: Under basic conditions, the ester bonds in the compound can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for coupling reactions.
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of Boc groups results in the formation of free amino groups.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Hydrolysis: Formation of corresponding acids from ester bonds.
Aplicaciones Científicas De Investigación
BOC-LYS(BOC)-GLY-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents.
Drug Development: It is used in the development of peptide-based drugs and therapeutics.
Biomaterials: The compound is used in the synthesis of biomaterials for tissue engineering and regenerative medicine
Mecanismo De Acción
The mechanism of action of BOC-LYS(BOC)-GLY-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino groups can participate in further reactions, allowing for the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.
Nα,Nε-di-Boc-L-lysine: A compound with two Boc groups protecting both the α- and ε-amino groups of lysine.
Fmoc-Lys(Boc)-OH: A compound with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a Boc group protecting the ε-amino group of lysine
Uniqueness
BOC-LYS(BOC)-GLY-OH is unique due to its dual Boc protection, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection of amino groups are crucial .
Propiedades
IUPAC Name |
2-[2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJOFHONSQXHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)
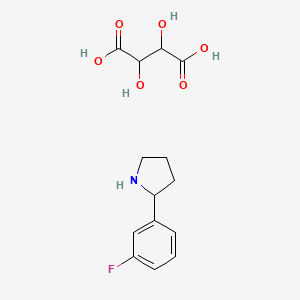
![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)
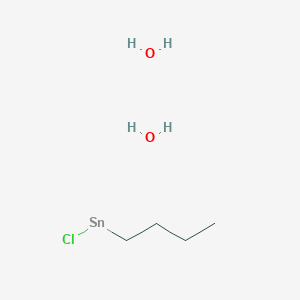
![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)
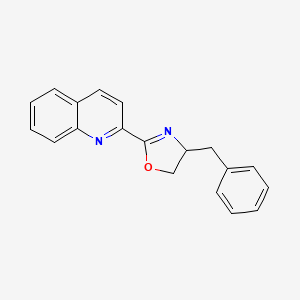

![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
